Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group, a nitro group, and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl propiolate and cinnamaldehyde in the presence of piperazine and p-toluenesulfonic acid in 1,2-dichloroethane . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The fluorophenyl group also contributes to its unique properties by enhancing its stability and binding interactions.
Properties
Molecular Formula |
C12H10FN3O4 |
---|---|
Molecular Weight |
279.22 g/mol |
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)11-10(16(18)19)7-15(14-11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 |
InChI Key |
DOIIGYMJDGSPCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=C(C=C2)F |
Origin of Product |
United States |
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